molecular formula C22H17F2N3O3 B11495665 5-(3-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11495665
M. Wt: 409.4 g/mol
InChI Key: WXJZRQDFLVARIM-ZZEZOPTASA-N
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Description

The compound “5-(3-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule that features multiple functional groups, including fluorophenyl, carbonyl, hydroxy, imidazolyl, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Groups: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Imidazolyl Group: This can be done through a nucleophilic substitution reaction.

    Final Functionalization: Hydroxylation and other necessary modifications to achieve the final structure.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.

    Biochemical Studies: It can be used in studies to understand its interaction with biological macromolecules.

Medicine

    Drug Development:

    Diagnostic Tools: It may be used in the development of diagnostic agents.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It may serve as a precursor or intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of “5-(3-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of fluorine atoms in the compound may impart unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties compared to its chloro- or bromo- analogs.

Properties

Molecular Formula

C22H17F2N3O3

Molecular Weight

409.4 g/mol

IUPAC Name

(4Z)-5-(3-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-imidazol-5-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H17F2N3O3/c23-15-6-4-13(5-7-15)20(28)18-19(14-2-1-3-16(24)10-14)27(22(30)21(18)29)9-8-17-11-25-12-26-17/h1-7,10-12,19,28H,8-9H2,(H,25,26)/b20-18-

InChI Key

WXJZRQDFLVARIM-ZZEZOPTASA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CN=CN4

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CN=CN4

Origin of Product

United States

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